2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
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Overview
Description
2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is a heterocyclic organic compound It is characterized by a quinoxaline core structure that is partially hydrogenated, with a phenyl group attached to the second carbon atom and two oxygen atoms bonded to the nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with glyoxal or its equivalents, followed by hydrogenation and oxidation steps. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like hydrogen peroxide for the formation of the dioxide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinoxaline derivatives.
Reduction: Reduction reactions can lead to the removal of the dioxide groups, reverting the compound to its parent quinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Higher-order quinoxaline oxides.
Reduction: Parent quinoxaline and partially reduced intermediates.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoxaline
- 4a,5,6,7,8,8a-hexahydroquinoxaline
- 2-phenyl-1,4-dioxoquinoxaline
Uniqueness
2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is unique due to its partially hydrogenated quinoxaline core and the presence of both phenyl and dioxide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-oxido-3-phenyl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10,12-13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCFCYOSJBGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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